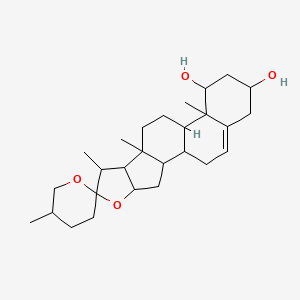

Spirost-5-en-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Espirost-5-en-1,3-diol es una saponina esteroidea con la fórmula molecular C27H42O4. Es un compuesto natural que se encuentra en diversas especies vegetales, particularmente las pertenecientes al género Dioscorea. Este compuesto es conocido por sus diversas actividades biológicas y posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Espirost-5-en-1,3-diol generalmente implica la hidrólisis de glucósidos derivados de materiales vegetales. Un método común es la hidrólisis ácida de glucósidos de pennogenina utilizando H2SO4 1 N en etanol al 96% a 100 °C durante 3 horas . Este proceso produce el aglicón nativo, que luego puede purificarse aún más.

Métodos de Producción Industrial

La producción industrial de Ethis compound a menudo implica la extracción del compuesto de fuentes vegetales, seguida de procesos de purificación. La optimización de los métodos de extracción es crucial para maximizar el rendimiento y la pureza. Se emplean comúnmente técnicas como la extracción con solventes, la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Espirost-5-en-1,3-diol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Esta reacción puede reducir dobles enlaces u otros grupos funcionales.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Se utilizan reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

El Espirost-5-en-1,3-diol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de diversos compuestos esteroideos.

Biología: Se ha estudiado por su papel en los procesos celulares y las vías de señalización.

Industria: Se utiliza en la producción de fármacos esteroideos y anticonceptivos.

Mecanismo De Acción

El mecanismo de acción del Espirost-5-en-1,3-diol implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que inhibe vías de señalización clave como la vía PI3K/AKT, que participa en la proliferación y supervivencia celular . Además, puede modular la actividad de los receptores nucleares como PPARγ, que juega un papel en la regulación metabólica .

Comparación Con Compuestos Similares

Compuestos Similares

Diosgenina: Otra saponina esteroidea con actividades biológicas similares.

Ruscogenina: Un compuesto con estructura molecular y potencial terapéutico comparables.

Tupichigenina: Encontrado en el género Tupistra, con propiedades farmacológicas similares.

Singularidad

El Espirost-5-en-1,3-diol es único debido a su estructura molecular específica, que le permite interactuar con un conjunto distinto de objetivos moleculares y vías. Sus diversas actividades biológicas y posibles aplicaciones terapéuticas lo convierten en un compuesto valioso para la investigación científica y el uso industrial.

Propiedades

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861973 |

Source

|

| Record name | Spirost-5-en-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)

![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)

![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)

![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)

![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)